

In Vitro Characterization of BC264: A Technical Guide

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Compound of Interest

Compound Name: BC264
Cat. No.: B1234208

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Introduction

BC264 is a potent and selective synthetic peptide agonist for the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor. As a member of the G-protein coupled receptor (GPCR) family, the CCK-B receptor is a key target in neuroscience and gastrointestinal research, implicated in processes such as anxiety, pain, and gastric acid secretion. This document provides a comprehensive in-vitro characterization of **BC264**, detailing its binding affinity, functional signaling pathways, and the experimental methodologies used for its evaluation.

Quantitative Data Summary

The in-vitro activity of **BC264** is defined by its high affinity for the CCK-B receptor and its potency in functional assays. The following tables summarize the key quantitative parameters for **BC264**.

Table 1: Receptor Binding Affinity of **BC264** for the Human CCK-B Receptor

Parameter	Value	Radioligand	Cell Line/Tissue	Reference
Ki	0.2 nM	[125I]CCK-8	Guinea Pig Chief Cells	[1]

Note: The Ki value is derived from competitive binding assays and represents the affinity of **BC264** for the CCK-B receptor.

Table 2: Functional Potency of CCK-B Receptor Agonists

Agonist	Assay Type	Cell Line	Parameter	Value (approx.)	Reference
CCK-8	MAPK Activation	AR42J Cells	EC50	500 pM	[2]
Gastrin	MAPK Activation	AR42J Cells	EC50	1.5 nM	[2]
CCK-8	Calcium Mobilization	CHO-CCK-B Cells	EC50	Not specified	[3]
Gastrin	Calcium Mobilization	CHO-CCK-B Cells	EC50	Not specified	[3]

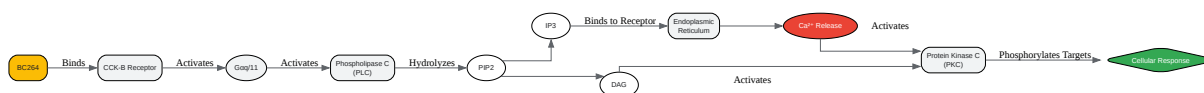
Note: While specific EC50 values for **BC264** in functional assays are not readily available in the public domain, the data for the endogenous agonists CCK-8 and gastrin are provided for context. **BC264** is reported to be a highly potent agonist, and its functional potency is expected to be in a similar nanomolar to sub-nanomolar range.

Signaling Pathways of the CCK-B Receptor Activated by **BC264**

Upon binding of **BC264**, the CCK-B receptor primarily couples to the Gαq protein, initiating a canonical signaling cascade. Additionally, evidence suggests the activation of the mitogen-activated protein kinase (MAPK) pathway.

Gq-Mediated Signaling Pathway

The primary signal transduction mechanism for the CCK-B receptor involves the activation of the Gq alpha subunit. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to a cellular response.

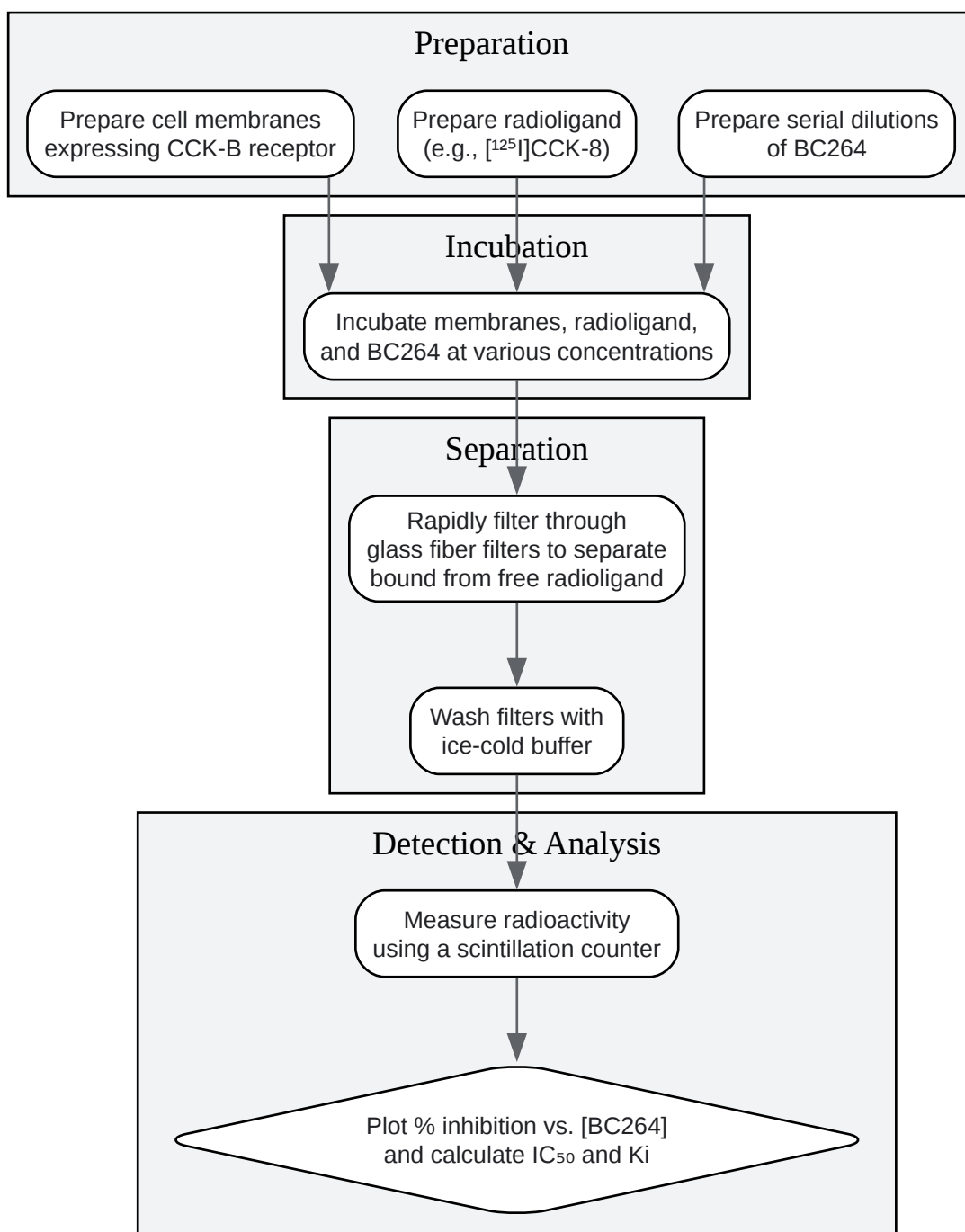
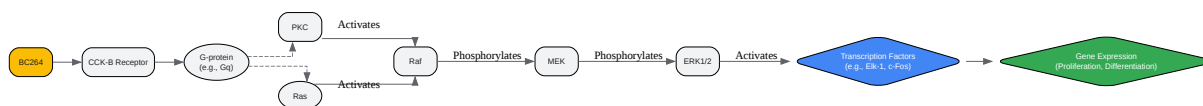


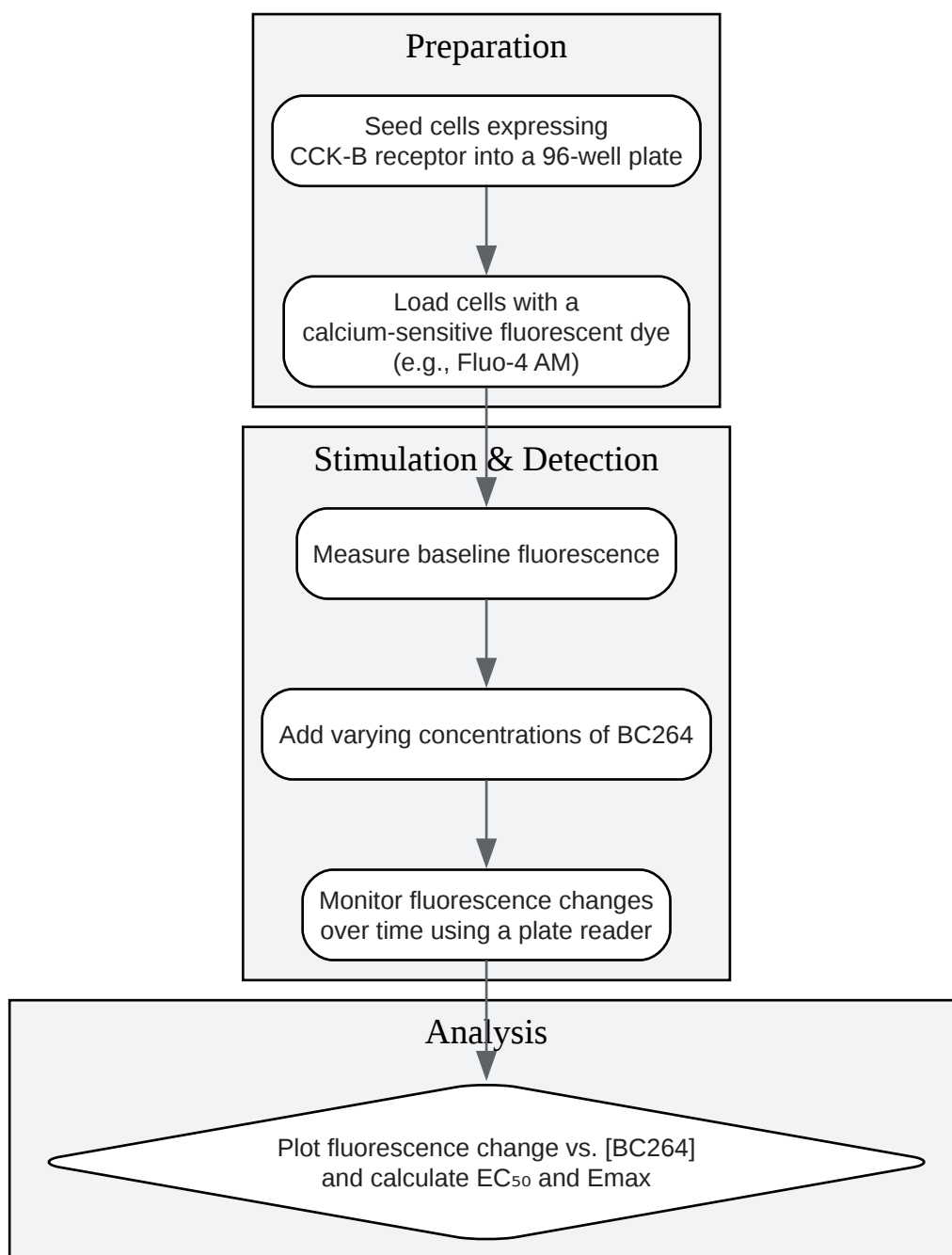
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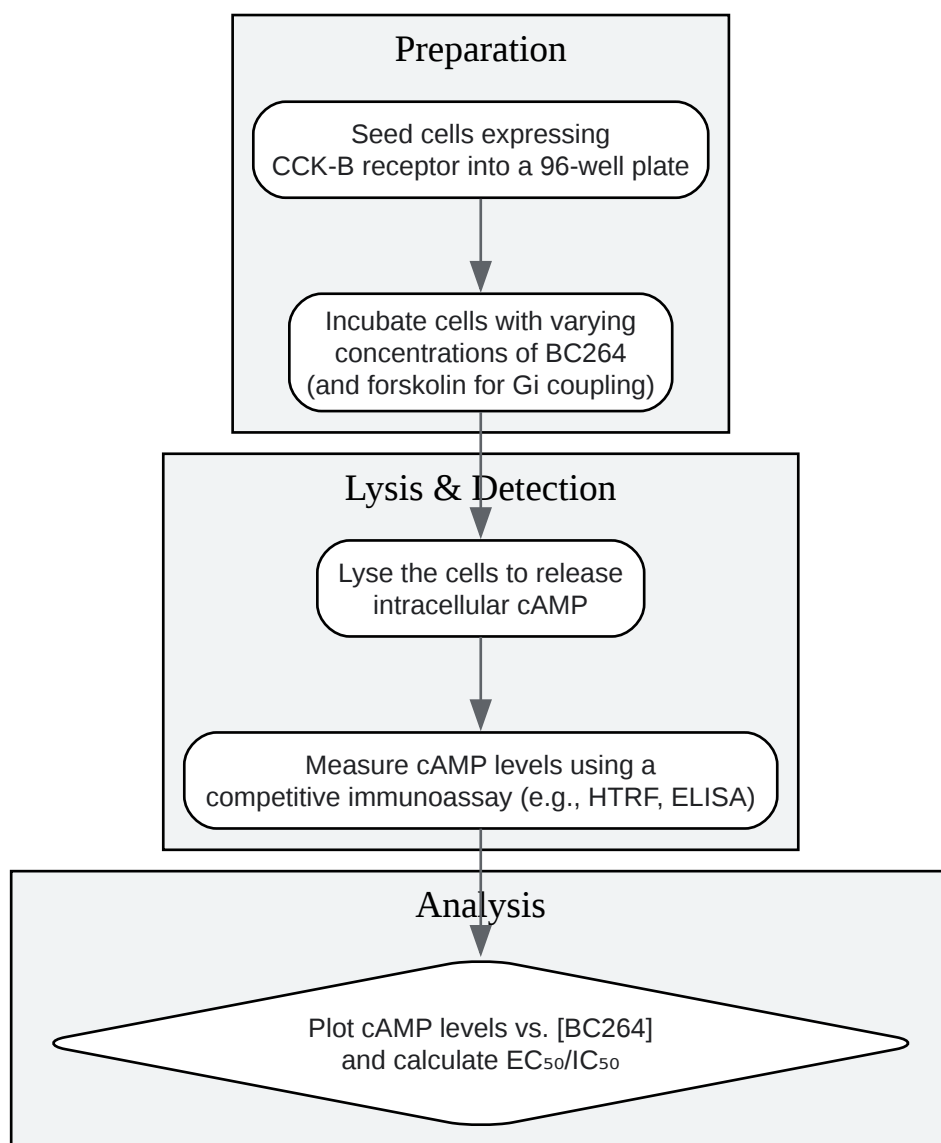
Gq-Mediated Signaling Pathway for CCK-B Receptor.

MAPK/ERK Signaling Pathway

Activation of the CCK-B receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through Gq-dependent mechanisms, often involving PKC, or potentially through other G-protein subunits. The activation of this pathway typically involves a cascade of protein kinases, including Raf and MEK, ultimately leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate gene transcription and influence cellular processes such as proliferation and differentiation.[2][4][5]







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